Demexiptiline
Overview
Description
Demexiptiline, marketed under the brand names Deparon and Tinoran, is a tricyclic antidepressant primarily used in France for the treatment of depression. It functions mainly as a norepinephrine reuptake inhibitor, similar to desipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demexiptiline involves several key steps:
Formation of Ketoxime: The ketone dibenzosuberenone is treated with hydroxylamine to form its ketoxime.
Base-Catalyzed Alkylation: The ketoxime is then subjected to base-catalyzed alkylation with beta-methylaminoethyl chloride in a solution of sodium in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Demexiptiline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Demexiptiline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used in the treatment of depression, with ongoing research into its efficacy for other psychiatric disorders.
Industry: Utilized in the development of new antidepressant formulations and drug delivery systems.
Mechanism of Action
Demexiptiline exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances neurotransmission and alleviates depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Desipramine: Another tricyclic antidepressant with a similar mechanism of action.
Imipramine: A tricyclic antidepressant that also inhibits the reuptake of norepinephrine and serotonin.
Amitriptyline: A tricyclic antidepressant with a broader spectrum of action, affecting multiple neurotransmitter systems.
Uniqueness
Demexiptiline is unique in its specific inhibition of norepinephrine reuptake, which distinguishes it from other tricyclic antidepressants that may also affect serotonin reuptake. This specificity may contribute to its distinct therapeutic profile and side effect profile .
Properties
IUPAC Name |
N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQWOMFMIJKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18059-99-9 (hydrochloride) | |
Record name | Demexiptiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40179441 | |
Record name | Demexiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24701-51-7 | |
Record name | Demexiptiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24701-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demexiptiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demexiptiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Demexiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMEXIPTILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-233 | |
Record name | Demexiptiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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